Ethyl 4-(6-oxocyclodecyl)but-2-enoate
Description
Ethyl 4-(6-oxocyclodecyl)but-2-enoate is a specialized α,β-unsaturated ester characterized by a 6-oxocyclodecyl substituent at the 4-position of the but-2-enoate backbone. This compound’s structural complexity arises from the fused cyclodecyl ring system, which introduces unique steric and electronic properties.
Properties
CAS No. |
92241-49-1 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
ethyl 4-(6-oxocyclodecyl)but-2-enoate |
InChI |
InChI=1S/C16H26O3/c1-2-19-16(18)13-7-10-14-8-3-5-11-15(17)12-6-4-9-14/h7,13-14H,2-6,8-12H2,1H3 |
InChI Key |
GMKMDHOVAYFWFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC1CCCCC(=O)CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(6-oxocyclodecyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide, which forms a new carbon-carbon bond . The enolate ion is generated by deprotonating a β-keto ester with a strong base such as sodium ethoxide in ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(6-oxocyclodecyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(6-oxocyclodecyl)but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(6-oxocyclodecyl)but-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key comparisons include:
Key Observations :
Reactivity Differences :
Physical and Spectroscopic Properties
While direct data for Ethyl 4-(6-oxocyclodecyl)but-2-enoate are sparse, inferences can be drawn from analogs:
- (Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate () is a yellow oil with distinct NMR signals (δ 2.20 ppm for methyl groups, δ 5.91 ppm for the enoate proton) .
- Ethyl 4-oxo-4-phenylbut-2-enoate (CAS 17450-56-5) likely exhibits a higher melting point than the cyclodecyl analog due to crystalline packing of planar phenyl groups .
Predicted Properties for this compound:
- Physical State : Likely a viscous liquid or low-melting solid due to the flexible cyclodecyl ring.
- Solubility : Reduced solubility in water compared to analogs with polar substituents (e.g., bromine or methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
